Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(2-methoxyphenyl)-2-(2-phenylethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)thiazol-3-ol, 2,3,5,6-tetrahydro-3-(2-methoxyphenyl)-2-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo(2,1-b)thiazole core through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of functional groups such as methoxyphenyl and phenylethyl through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors or activators.
Medicine: Explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)thiazol-3-ol derivatives involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo(1,2-a)pyridines: Known for their diverse biological activities.
Thiazolopyridines: Studied for their potential therapeutic effects.
Benzimidazoles: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
Imidazo(2,1-b)thiazol-3-ol derivatives are unique due to their specific structural features and the presence of functional groups that confer distinct chemical and biological properties. This uniqueness makes them valuable for various scientific and industrial applications.
Properties
CAS No. |
86346-87-4 |
---|---|
Molecular Formula |
C20H23ClN2O2S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride |
InChI |
InChI=1S/C20H22N2O2S.ClH/c1-24-17-10-6-5-9-16(17)20(23)18(25-19-21-13-14-22(19)20)12-11-15-7-3-2-4-8-15;/h2-10,18,23H,11-14H2,1H3;1H |
InChI Key |
ONFGFZNCTBOSAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(C(SC3=NCCN32)CCC4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.